4-Ethoxyquinoline-2-carboximidamide hydrochloride
CAS No.: 1179359-92-2
Cat. No.: VC15929810
Molecular Formula: C12H14ClN3O
Molecular Weight: 251.71 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1179359-92-2 |
|---|---|
| Molecular Formula | C12H14ClN3O |
| Molecular Weight | 251.71 g/mol |
| IUPAC Name | 4-ethoxyquinoline-2-carboximidamide;hydrochloride |
| Standard InChI | InChI=1S/C12H13N3O.ClH/c1-2-16-11-7-10(12(13)14)15-9-6-4-3-5-8(9)11;/h3-7H,2H2,1H3,(H3,13,14);1H |
| Standard InChI Key | DFMWKLOLWPWNCK-UHFFFAOYSA-N |
| Canonical SMILES | CCOC1=CC(=NC2=CC=CC=C21)C(=N)N.Cl |
Introduction
Chemical and Structural Characteristics
Molecular Architecture
The compound’s structure features a quinoline ring system—a bicyclic framework comprising a benzene ring fused to a pyridine ring—modified at the 2-position with a carboximidamide group (-C(=NH)NH₂) and at the 4-position with an ethoxy substituent (-OCH₂CH₃). The hydrochloride salt form enhances solubility in polar solvents, a critical property for laboratory handling.
Table 1: Key Structural and Physical Properties
The absence of publicly available melting/boiling point data underscores the compound’s status as a research chemical, primarily synthesized on-demand for specialized studies .
Synthesis and Reaction Chemistry
Table 2: Common Reagents in Synthesis
| Reagent | Role | Conditions |
|---|---|---|
| Diethyl Sulfate | Ethylating agent | Basic pH, 60–80°C |
| Cyanamide | Carboximidamide precursor | HCl, reflux |
| Nano Zinc Oxide | Catalyst (hypothetical) | Solvent-free |
Reactivity and Functionalization
The carboximidamide group (-C(=NH)NH₂) is nucleophilic, enabling reactions with electrophiles such as acyl chlorides or aldehydes. For example, condensation with benzaldehyde could yield Schiff base derivatives, potentially enhancing bioactivity. The ethoxy group may participate in demethylation or nucleophilic aromatic substitution, though such transformations require further study.
| Hazard Type | Precautionary Measures | First Aid Response |
|---|---|---|
| Skin Contact | Wear nitrile gloves; avoid direct contact | Wash with soap/water; seek medical aid |
| Eye Exposure | Use safety goggles | Rinse eyes for 15+ minutes; consult MD |
| Inhalation | Use fume hood or respirator | Move to fresh air; monitor breathing |
| Ingestion | Prohibit eating/drinking in lab areas | Rinse mouth; do NOT induce vomiting |
Applications and Research Frontiers
Industrial Catalysis
The carboximidamide group may act as a ligand in transition metal catalysis. For instance, palladium complexes of similar compounds facilitate Suzuki-Miyaura cross-coupling reactions, pivotal in pharmaceutical synthesis.
Analytical Chemistry
As a UV-active compound, it could serve as a chromatographic standard or fluorescent probe, though such applications remain speculative without empirical data.
Future Research Directions
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Pharmacological Profiling: Systematic in vitro screens against cancer cell lines, pathogens, and metabolic enzymes.
-
Green Synthesis Optimization: Developing solvent-free or catalytic methods to improve sustainability.
-
Structure-Activity Relationships (SAR): Modifying the ethoxy and carboximidamide groups to enhance potency or selectivity.
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